molecular formula C10H10N4S B188128 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol CAS No. 90842-92-5

4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B188128
CAS No.: 90842-92-5
M. Wt: 218.28 g/mol
InChI Key: YDSITGDYTVXFBE-UHFFFAOYSA-N
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Description

4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound with the molecular formula C10H10N4S and a molecular weight of 218.28 g/mol . This compound is characterized by the presence of an allyl group, a pyridine ring, and a triazole ring with a thiol group. It is used in various scientific research

Mechanism of Action

Target of Action

The primary targets of 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol are alpha-amylase and alpha-glucosidase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels.

Mode of Action

The compound interacts with its targets by inhibiting their activity. It binds to the active sites of the alpha-amylase and alpha-glucosidase enzymes, preventing them from breaking down complex carbohydrates into glucose . This interaction results in a decrease in postprandial hyperglycemia.

Biochemical Pathways

By inhibiting alpha-amylase and alpha-glucosidase, the compound affects the carbohydrate digestion pathway. The inhibition prevents the breakdown of complex carbohydrates into glucose, thereby reducing the amount of glucose absorbed into the bloodstream after a meal . This can help manage blood sugar levels, particularly in individuals with diabetes.

Result of Action

The primary result of the compound’s action is the reduction of postprandial hyperglycemia . By inhibiting the activity of alpha-amylase and alpha-glucosidase, the compound reduces the amount of glucose that enters the bloodstream after a meal. This can help manage blood sugar levels and may be beneficial for individuals with diabetes.

Biochemical Analysis

Biochemical Properties

4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with copper ions, leading to the formation of complex structures . This interaction can affect the enzyme’s catalytic activity, potentially inhibiting or enhancing its function. Additionally, this compound has been studied for its potential neuroprotective effects, where it interacts with α-synuclein, a protein associated with neurodegenerative diseases .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the aggregation of α-synuclein in neuronal cells, which is crucial in the context of neurodegenerative diseases . Furthermore, this compound can impact the expression of genes involved in oxidative stress response, thereby influencing cellular metabolism and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, altering their structure and function. For instance, its interaction with copper ions can lead to the formation of stable complexes, which can inhibit or activate enzymatic reactions . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over time, especially in the presence of light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can exhibit beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, it can cause toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and activity. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Its distribution within tissues can also be influenced by its binding affinity to plasma proteins and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization can influence its interaction with biomolecules and its overall biological activity .

Properties

IUPAC Name

4-prop-2-enyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c1-2-7-14-9(12-13-10(14)15)8-3-5-11-6-4-8/h2-6H,1,7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSITGDYTVXFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353351
Record name 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90842-92-5
Record name 4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ALLYL-5-(4-PYRIDINYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol work as a corrosion inhibitor for mild steel?

A1: Research suggests that 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol inhibits mild steel corrosion in acidic environments. This organic compound achieves this by adsorbing onto the mild steel surface. [] This adsorption process leads to the formation of a protective film that acts as a barrier against corrosive agents. [] Electrochemical impedance spectroscopy (EIS) studies have confirmed the increased impedance at the steel surface in the presence of this compound, supporting the formation of a protective layer. []

Q2: What analytical techniques were used to characterize 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and investigate its corrosion inhibition mechanism?

A2: Researchers employed a combination of techniques to characterize both the compound and its interaction with mild steel. Infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) were utilized to confirm the structure and purity of the synthesized 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. [] To investigate its corrosion inhibition mechanism, electrochemical impedance spectroscopy (EIS) was employed to study the changes in impedance at the steel/solution interface, providing insights into the formation and effectiveness of the protective film. [] Additionally, scanning electron microscopy (SEM) was used to visually examine the mild steel surface after exposure to the corrosive environment with and without the inhibitor, revealing information about the extent of corrosion and the morphology of the protective layer formed. []

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